molecular formula C11H21NO B12988239 Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol

Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol

Cat. No.: B12988239
M. Wt: 183.29 g/mol
InChI Key: GRBGZHPLECYKAD-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidine ring substituted with a cyclohexyl group and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are often used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or esters.

Scientific Research Applications

Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol exerts its effects is often related to its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: Another chiral diol with similar stereochemistry but different functional groups.

    (2R,3R)-Dihydromyricetin: A flavonoid with similar stereochemistry but different biological activity.

Uniqueness

Rel-((2R,3R)-2-cyclohexylpyrrolidin-3-yl)methanol is unique due to its specific combination of a pyrrolidine ring and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[(2R,3R)-2-cyclohexylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H21NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h9-13H,1-8H2/t10-,11+/m0/s1

InChI Key

GRBGZHPLECYKAD-WDEREUQCSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2[C@@H](CCN2)CO

Canonical SMILES

C1CCC(CC1)C2C(CCN2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.